2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzamide ring, and a methoxypyridazinyl group attached to the phenyl ring
Properties
IUPAC Name |
2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-25-17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-10-12(19)5-6-15(14)20/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZTUAJFNSZVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Methoxypyridazinyl Intermediate: The methoxypyridazinyl group is synthesized by reacting 6-methoxypyridazine with appropriate reagents under controlled conditions.
Coupling Reaction: The methoxypyridazinyl intermediate is then coupled with 3-aminophenylbenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Chlorination: The final step involves the chlorination of the benzamide ring at the 2 and 5 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, including:
- Anti-inflammatory Properties : Investigations have shown that it may inhibit specific enzymes involved in inflammatory pathways.
- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines, suggesting that this compound could also possess anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.
Biochemical Research
Research indicates that 2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide may act as an enzyme inhibitor. Notably, it has been linked to the modulation of:
- Fructose-1,6-bisphosphatase 1 : This enzyme plays a crucial role in gluconeogenesis, and its inhibition could lead to therapeutic applications in metabolic disorders like diabetes.
Material Science
Due to its unique chemical structure, the compound can serve as a building block for synthesizing more complex materials. Its potential applications include:
- Development of Novel Catalysts : The compound's ability to undergo various chemical reactions (e.g., oxidation and substitution) allows it to be utilized in creating catalysts for industrial processes.
- Synthesis of Functionalized Polymers : The benzamide structure can be incorporated into polymer systems to impart specific properties such as enhanced thermal stability or chemical resistance.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of related benzamide derivatives against human colorectal carcinoma cell lines (HCT116). The findings indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer agents .
Case Study 2: Enzyme Inhibition
Research focusing on similar compounds demonstrated that they could inhibit fructose-1,6-bisphosphatase activity. This inhibition was associated with reduced gluconeogenesis in vitro, suggesting implications for diabetes treatment.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
- 2,3-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
- 2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Uniqueness
2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the methoxypyridazinyl group
Biological Activity
2,5-Dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound that belongs to the class of benzamides, characterized by its unique structural components, including two chlorine atoms and a methoxypyridazinyl group. This compound has garnered interest in various fields such as medicinal chemistry, biochemistry, and pharmacology due to its potential biological activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H13Cl2N3O2 |
| Molecular Weight | 372.22 g/mol |
| CAS Number | 922837-36-3 |
Target Enzymes
Research indicates that compounds similar to this compound may target specific enzymes such as Fructose-1,6-bisphosphatase 1 , which plays a critical role in gluconeogenesis. The interaction with this enzyme can modulate metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and obesity.
Mode of Action
The compound likely interacts with its target enzyme through competitive inhibition or allosteric modulation, leading to alterations in cellular biochemical processes. Such interactions can result in significant physiological effects, including anti-inflammatory and anticancer activities .
Anticancer Properties
Studies have shown that this compound exhibits promising anticancer properties. For instance, it has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed that the compound can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent activity against breast and colon cancer cells.
- Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to the active site of dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis. The binding affinity was reported to be superior to several known inhibitors, indicating its potential as a lead compound for drug development .
Research Applications
The versatility of this compound extends beyond anticancer and anti-inflammatory applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
